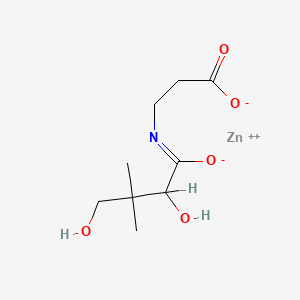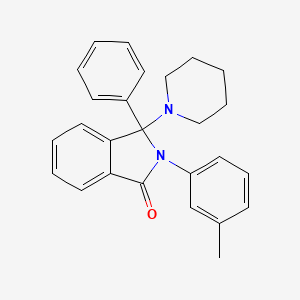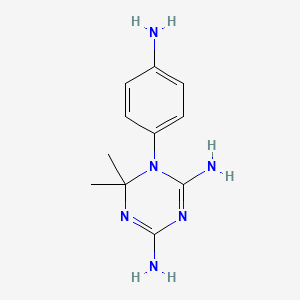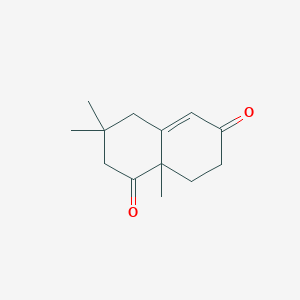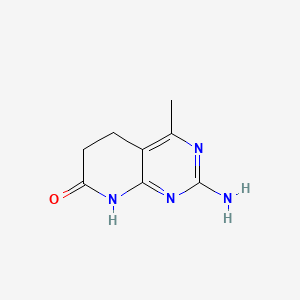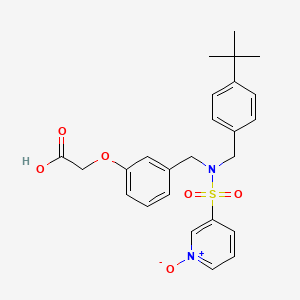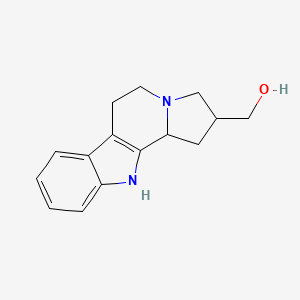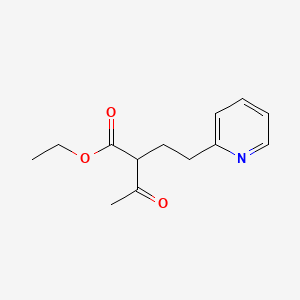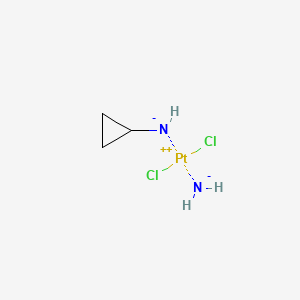
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum is a platinum-based compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential antitumor activity and is being studied as a possible alternative to other platinum-based chemotherapeutic agents like cisplatin and carboplatin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Amminedichloro(cyclopropanamine)platinum typically involves the reaction of platinum(II) chloride with cyclopropanamine in the presence of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to facilitate the reaction.
Solvent: Aqueous or organic solvents may be used depending on the specific synthetic route.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts, thiols, and phosphines. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.
Scientific Research Applications
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of platinum complexes in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: It is being investigated as a potential chemotherapeutic agent due to its antitumor activity.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (SP-4-3)-Amminedichloro(cyclopropanamine)platinum involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing cell death. The molecular targets and pathways involved include:
DNA: The primary target, where the compound forms cross-links that disrupt the DNA structure.
Cellular Pathways: The compound activates various cellular pathways that lead to apoptosis (programmed cell death).
Comparison with Similar Compounds
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum is compared with other platinum-based compounds like cisplatin and carboplatin:
Cisplatin: Known for its high efficacy but also associated with significant side effects like nephrotoxicity and ototoxicity.
Carboplatin: Offers a better safety profile compared to cisplatin but may have lower efficacy in some cases.
Unique Features: this compound is unique in its ability to retain activity against cisplatin-resistant cell lines and its potentially reduced toxicity profile.
Similar Compounds
- Cisplatin
- Carboplatin
- Oxaliplatin
These compounds share a similar platinum-based structure but differ in their ligands and overall chemical properties, leading to variations in their biological activity and toxicity profiles.
Properties
CAS No. |
94157-21-8 |
|---|---|
Molecular Formula |
C3H8Cl2N2Pt |
Molecular Weight |
338.10 g/mol |
IUPAC Name |
azanide;cyclopropylazanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C3H6N.2ClH.H2N.Pt/c4-3-1-2-3;;;;/h3-4H,1-2H2;2*1H;1H2;/q-1;;;-1;+4/p-2 |
InChI Key |
ICQDPVPMJBXWEN-UHFFFAOYSA-L |
Canonical SMILES |
C1CC1[NH-].[NH2-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
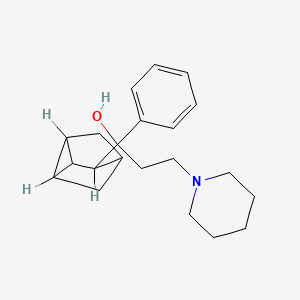
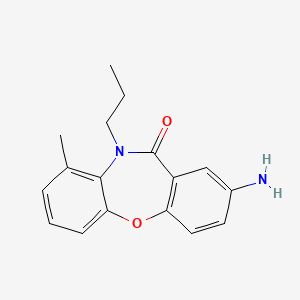
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
